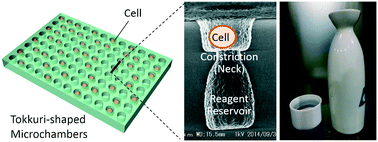One-step micromolding of complex 3D microchambers for single-cell analysis†
Lab on a Chip Pub Date: 2017-01-19 DOI: 10.1039/C6LC01313A
Abstract
Herein we examined the extent of replicability of the PDMS microchamber device transferred from the master mold with complex 3D structures fabricated via micro stereolithography. Due to the elastomeric properties of PDMS, the reversely tapered micromold, with the diameter ratio of ∼5 from the largest to the narrowest part, was precisely transferred without breaking. We obtained the mathematical model to estimate the stress exerted on the mold during the demolding process. Finally, we tested the applicability of this unusual microchamber for single-cell trapping and an enzyme assay.


Recommended Literature
- [1] Consequences of chain networks on thermodynamic, dielectric and structural properties for liquid water
- [2] Dynamics of the Cu/CeO2 catalyst during methanol steam reforming†
- [3] Back cover
- [4] Cost-effective synthesis and solution processing of porous polymer networks through methanesulfonic acid-mediated aldol triple condensation†
- [5] Enzyme-free fluorescence sensing of catechins in green tea using bifunctional graphene quantum dots
- [6] Thiophene-substituted nickel dithiolene complexes. Precursors for low band gap conjugated metallopolymers
- [7] Potential energy surfaces for ion-molecule reactions. Intersection of the 3A2 and 2B1 surfaces of NH +2
- [8] A synthetic glycan array containing Cryptococcus neoformans glucuronoxylomannan capsular polysaccharide fragments allows the mapping of protective epitopes†
- [9] The role of l-cysteine and introduced surface defects in reactive oxygen species generation by ZnO nanoparticles†
- [10] Tandem Lewis/Brønsted homogeneous acid catalysis: conversion of glucose to 5-hydoxymethylfurfural in an aqueous chromium(iii) chloride and hydrochloric acid solution†










